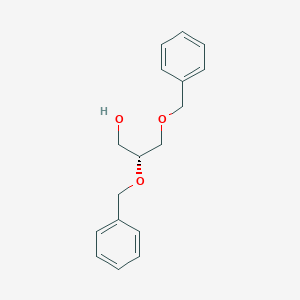

(R)-2,3-bis(benzyloxy)propan-1-ol

Descripción

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the methodology for preparing chiral compounds in an enantiomerically pure or enriched form, is a cornerstone of modern chemistry. chiralpedia.comnih.gov The use of chiral building blocks, also known as chiral synthons, is a powerful strategy in this endeavor. These are readily available, optically pure molecules that can be incorporated into a larger target molecule, thereby transferring their chirality. This approach offers a reliable and efficient means to control the stereochemical outcome of a reaction sequence. The demand for such building blocks is driven by the increasing need for enantiomerically pure compounds in the pharmaceutical and agrochemical industries to enhance efficacy and reduce potential side effects. chiralpedia.comenamine.net

The fundamental reason for the importance of chiral building blocks lies in the chiral nature of most biological targets, such as enzymes and receptors. enamine.net The interaction between a drug and its biological target often requires a precise three-dimensional fit, making the chirality of the drug molecule a critical determinant of its pharmacological activity. enamine.net

Overview of (R)-2,3-bis(benzyloxy)propan-1-ol as a Chiral Synthon

This compound is a prominent example of a versatile chiral building block derived from glycerol (B35011). google.com This compound features a three-carbon backbone with a specific stereochemical configuration at the C2 position. The hydroxyl groups at the C2 and C3 positions are protected by benzyl (B1604629) groups, while the primary hydroxyl group at the C1 position remains free for further chemical transformations.

Its utility as a chiral synthon stems from several key features:

Defined Stereochemistry: The (R)-configuration at the central carbon atom provides a reliable source of chirality for the synthesis of target molecules.

Orthogonal Protection: The benzyl ether protecting groups are stable under a variety of reaction conditions but can be selectively removed when needed, allowing for sequential manipulation of the different hydroxyl groups.

Versatile Reactivity: The primary alcohol functionality serves as a handle for a wide range of chemical modifications, including oxidation, esterification, and conversion to other functional groups.

These characteristics make this compound a valuable intermediate in the synthesis of complex chiral molecules, including pharmaceuticals and natural products.

Historical Context of Protected Glycerol Derivatives in Stereoselective Transformations

Glycerol, a simple and abundant triol, has long been recognized as a prochiral molecule, meaning it can be converted into a chiral derivative. google.com The development of methods to selectively protect and functionalize the hydroxyl groups of glycerol has been a significant area of research, leading to the creation of a diverse toolbox of chiral building blocks. researchgate.net

Early work focused on the preparation of acetonide-protected glycerol derivatives, such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, which proved to be important intermediates for the synthesis of optically active beta-adrenergic agonists and antagonists. google.com The use of benzylidene and dibenzyl protection strategies further expanded the repertoire of available chiral glycerol synthons. google.com

The evolution of chemoenzymatic approaches, utilizing enzymes like lipases for kinetic resolution, has provided highly efficient and enantioselective methods for the preparation of chiral glycerol derivatives. researchgate.netresearchgate.netrsc.org These enzymatic transformations have become a cornerstone in the production of optically pure building blocks, including the precursors to this compound. The continuous development of new synthetic methods and catalysts continues to enhance the accessibility and application of these vital chiral synthons in stereoselective synthesis. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2,3-bis(phenylmethoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGHDWQYGJZQU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526556 | |

| Record name | (2R)-2,3-Bis(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58530-76-0 | |

| Record name | (2R)-2,3-Bis(benzyloxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 2,3 Bis Benzyloxy Propan 1 Ol

Enantioselective Synthesis from Chiral Precursors

A common and effective strategy for obtaining enantiomerically pure compounds is to begin with a readily available chiral molecule, often referred to as a chiral pool starting material.

D-Glyceraldehyde is a valuable starting material as it possesses the required (R)-stereochemistry at the central carbon. To ensure that the subsequent reactions occur at the desired positions, protecting groups are often employed. For instance, (R)-2,3-O-cyclohexylidene-D-glyceraldehyde can be used as a protected form of D-glyceraldehyde. wikipedia.org The synthesis would typically involve the following conceptual steps:

Reduction of the aldehyde: The aldehyde group of the protected D-glyceraldehyde derivative is reduced to a primary alcohol. This can be achieved using a standard reducing agent like sodium borohydride.

Benzylation of the hydroxyl groups: The cyclohexylidene protecting group is removed under acidic conditions to reveal the two hydroxyl groups. These are then benzylated. This step needs to be carefully controlled to prevent side reactions.

Selective deprotection: If a protecting group strategy is used that allows for differential protection, a final deprotection step would yield the target molecule.

A key challenge in this approach is maintaining the stereochemical integrity at the chiral center throughout the synthetic sequence.

Other chiral carbohydrates and bio-sourced materials can also serve as starting points for the synthesis of (R)-2,3-bis(benzyloxy)propan-1-ol. For example, derivatives of mannitol (B672) or ascorbic acid, which are available in enantiomerically pure forms, can be chemically modified to yield the desired product.

Glycerol (B35011) itself is a readily available bio-sourced feedstock. While glycerol is achiral, enzymatic reactions can be employed to introduce chirality, or it can be used in reactions with chiral catalysts to achieve enantioselectivity. rsc.org

Benzylation Strategies for Glycerol Backbones

When starting with glycerol or a glycerol derivative, it is often necessary to selectively protect one or more of the hydroxyl groups. organic-chemistry.org This regioselectivity can be controlled by the choice of reagents and reaction conditions. For example, the use of certain catalysts can favor the formation of the 1,3-dibenzylated product over the 1,2- or 2,3-isomers. mdpi.com The reaction of glycerol with benzyl (B1604629) alcohol using an acid catalyst can lead to a mixture of mono-, di-, and tri-benzylated products. mdpi.com The relative amounts of these products can be influenced by the molar ratio of the reactants. mdpi.com

Achieving stereocontrol during the benzylation of a glycerol derivative is crucial for obtaining the desired (R)-enantiomer. This can be accomplished by using chiral catalysts or auxiliaries that direct the incoming benzyl group to a specific face of the molecule. Diarylborinic acid catalysis has been shown to be an effective method for the selective alkylation of diols, which could be applied to a protected glycerol derivative. nih.gov The use of a chiral ligand in combination with a metal catalyst can also facilitate enantioselective transformations. acs.org

Deracemization and Chiral Resolution Techniques

An alternative to enantioselective synthesis is to prepare a racemic mixture of 2,3-bis(benzyloxy)propan-1-ol and then separate the two enantiomers. This can be achieved through deracemization or chiral resolution.

One of the most common methods for chiral resolution is the use of enzymes, particularly lipases. mdpi.com In a process known as enzymatic kinetic resolution, the enzyme selectively catalyzes a reaction on one of the enantiomers in the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the acylated (S)-product from the unreacted (R)-alcohol. mdpi.com

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. mdpi.com This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, thereby significantly increasing the yield. mdpi.com This process often involves a metal catalyst to facilitate the racemization. mdpi.com

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution (EKR) is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. mdpi.com In the case of racemic 2,3-bis(benzyloxy)propan-1-ol, lipases can be employed to selectively acylate the (R)-enantiomer, allowing for the separation of the resulting ester from the unreacted (S)-enantiomer.

The efficiency of EKR is highly dependent on several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. Lipases such as those from Candida antarctica (CALB), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens have demonstrated high enantioselectivity in the resolution of various chiral alcohols. mdpi.com Vinyl acetate (B1210297) is a commonly used acyl donor due to the irreversible nature of the transesterification reaction. The selection of an appropriate organic solvent is also crucial to ensure enzyme activity and stability.

The progress of the resolution is monitored by determining the enantiomeric excess (ee) of both the remaining substrate and the product, as well as the conversion rate. A successful kinetic resolution ideally yields both the unreacted enantiomer and the product with high enantiomeric purity at or near 50% conversion.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| Pseudomonas fluorescens Lipase | rac-1-(2,6-dimethylphenoxy)propan-2-ol | Vinyl Acetate | Acetonitrile (20%) | 50 | >99 (S) | >99 (R) | mdpi.com |

| Thermomyces lanuginosus Lipase (TLL) | rac-1-(o-tolyloxy)propan-2-yl acetate | - (Hydrolysis) | Acetonitrile | ~50 | >99 (S) | 98 (R) | mdpi.com |

| Candida rugosa MY Lipase | rac-1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene (B28343)/[EMIM][BF4] | 28.2 | - | 96.2 (S-acetate) | mdpi.com |

Note: This table presents data for structurally related chiral alcohols to illustrate the typical outcomes of enzymatic kinetic resolution. Specific data for this compound may vary.

Chromatographic Separation of Enantiomers (e.g., HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. csfarmacie.czconicet.gov.ar This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation. google.com

For the separation of (R)- and (S)-2,3-bis(benzyloxy)propan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.govwindows.net The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. The flow rate and column temperature can also be adjusted to improve the separation. sigmaaldrich.com

The effectiveness of a chiral HPLC separation is evaluated by the resolution factor (Rs), which quantifies the degree of separation between the two enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is generally desired for accurate quantification and preparative isolation.

Table 2: General Conditions for Chiral HPLC Separation of Enantiomers

| Chiral Stationary Phase Type | Typical Mobile Phase | Detection | Key Optimization Parameters |

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol, Hexane/Ethanol | UV | Mobile phase composition, flow rate, temperature |

| Cyclodextrin-based | Aqueous buffers with organic modifiers (e.g., methanol, acetonitrile) | UV, MS | Type and concentration of organic modifier, buffer pH |

| Protein-based | Aqueous buffers with organic modifiers | UV | pH, ionic strength, organic modifier concentration |

Note: The specific conditions for the separation of this compound enantiomers would require method development and optimization.

Comparison of Synthetic Pathways: Efficiency and Stereocontrol

The choice of synthetic pathway to this compound depends on factors such as scale, desired enantiomeric purity, and available resources. Both resolution-based methods and stereocontrolled syntheses from the chiral pool offer distinct advantages and disadvantages.

Chromatographic Separation , particularly preparative HPLC, can provide both enantiomers with very high purity. The main drawback is often the lower throughput and higher cost associated with the specialized chiral stationary phases and the large volumes of solvent required for preparative scale separations.

Table 3: Comparison of Synthetic Pathways

| Synthetic Pathway | Key Advantages | Key Disadvantages | Typical Stereocontrol |

| Enzymatic Kinetic Resolution | High enantioselectivity; mild reaction conditions. | Maximum 50% theoretical yield for one enantiomer; requires screening of enzymes and conditions. | High (dependent on enzyme) |

| Chromatographic Separation | High enantiomeric purity for both enantiomers; applicable to a wide range of compounds. | Lower throughput for preparative scale; high cost of CSPs and solvents. | Excellent (dependent on column and conditions) |

| Synthesis from Chiral Pool | Excellent stereocontrol; potentially high overall yield; avoids resolution steps. | Can involve a multi-step synthesis; requires a suitable chiral starting material. | Excellent (inherent to the strategy) |

Stereochemical Control and Enantioselective Transformations Involving R 2,3 Bis Benzyloxy Propan 1 Ol

Diastereoselective Reactions Utilizing the Compound as a Substrate

The aldehyde, (R)-2,3-bis(benzyloxy)propanal, derived from the oxidation of the parent alcohol, serves as a key electrophile in numerous diastereoselective reactions. The existing chirality at the α-position to the carbonyl group dictates the facial selectivity of nucleophilic attack, enabling the synthesis of specific diastereomers.

The aldol (B89426) reaction, a fundamental method for constructing β-hydroxy carbonyl compounds, can be rendered highly diastereoselective when using chiral aldehydes like (R)-2,3-bis(benzyloxy)propanal. pressbooks.pubyoutube.com The stereochemical course of the reaction is heavily dependent on the reaction conditions, particularly the choice of Lewis acid. libretexts.org Two competing transition state models, the chelation-controlled model and the non-chelation (Felkin-Anh) model, can be operative. nih.govuwindsor.ca

Under chelation-control, a Lewis acid (e.g., TiCl₄, MgBr₂) coordinates to both the carbonyl oxygen and the oxygen of the α-benzyloxy group, forming a rigid five-membered ring. This conformation locks the substrate and directs the incoming nucleophile (an enolate) to attack from the less sterically hindered face, typically leading to the syn-diastereomer with high selectivity. researchgate.netstackexchange.com Conversely, in the presence of non-chelating Lewis acids like BF₃·OEt₂, or with certain organometallic nucleophiles, the reaction proceeds through a non-chelation pathway governed by the Felkin-Anh model, which generally favors the formation of the anti-diastereomer. uwindsor.carsc.org

Table 1: Expected Diastereoselectivity in Aldol Reactions of (R)-2,3-bis(benzyloxy)propanal Data is representative and based on established models for α-alkoxy aldehydes.

| Nucleophile (Enolate Source) | Lewis Acid / Conditions | Predominant Model | Expected Major Product | Expected Diastereomeric Ratio (syn:anti) |

| Ketone silyl (B83357) enol ether | TiCl₄, -78 °C | Chelation | syn | >95:5 |

| Ketone silyl enol ether | BF₃·OEt₂, -78 °C | Felkin-Anh | anti | >90:10 |

| Lithium enolate | THF, -78 °C | Felkin-Anh | anti | ~85:15 |

| Zinc enolate (Reformatsky) | Zn, Toluene (B28343), reflux | Chelation | syn | ~90:10 |

The Mannich reaction, which produces β-amino carbonyl compounds, operates under similar principles of stereocontrol. In this reaction, a pre-formed imine of (R)-2,3-bis(benzyloxy)propanal reacts with a nucleophile such as a silyl enol ether. The diastereoselectivity is again governed by the choice of reaction conditions that favor either a chelated or non-chelated transition state. The formation of diastereomeric Mannich bases is a known outcome in related systems, highlighting the importance of stereocontrol. mdpi.com The use of chelating Lewis acids can lock the conformation of the imine and the α-benzyloxy group, leading to a highly selective addition.

The addition of organometallic propargyl or allenyl reagents to (R)-2,3-bis(benzyloxy)propanal is another valuable transformation that benefits from substrate-induced diastereoselectivity. Reagents such as allenyl- or propargylstannanes, -silanes, or -zinc species, often activated by a Lewis acid, add to the carbonyl group to generate homopropargylic alcohols with two new adjacent stereocenters. The stereochemical outcome is dictated by the same principles governing aldol and Mannich reactions. A chelation-controlled pathway, promoted by Lewis acids like TiCl₄ or SnCl₄, will typically lead to the syn or anti-product with high selectivity, depending on the geometry of the six-membered, chair-like transition state.

(R)-2,3-bis(benzyloxy)propan-1-ol can be used to direct stereochemistry in reactions other than carbonyl additions. For instance, the aldehyde can be converted into an allylic ether via a Wittig-type olefination. The subsequent epoxidation of the alkene in this new molecule is a diastereoselective process. The chiral center at C2, bearing a benzyloxy group, sterically directs the epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to one face of the double bond. This substrate-controlled epoxidation typically proceeds via a transition state that minimizes steric interactions between the incoming reagent and the bulky substituents on the chiral backbone, leading to the formation of one diastereomer of the epoxide in high excess. This strategy is a common tactic in the synthesis of complex molecules where stereocontrol is paramount. nih.govnih.gov

Influence of the Benzyloxy Protecting Group on Stereoselectivity

The benzyloxy (Bn) groups in this compound and its derivatives are not merely passive protecting groups; they play a crucial, active role in determining the stereochemical outcome of reactions. researchgate.net The oxygen atom of the benzyl (B1604629) ether is a Lewis basic site capable of coordinating to metal ions.

In reactions involving Lewis acids or metal-containing nucleophiles, the benzyloxy group at the α-position can act as one of the ligands in a chelate complex. nih.gov Because the benzyl group is considered sterically small compared to many silyl protecting groups (e.g., TBS, TIPS), it does not significantly hinder the formation of this chelate. libretexts.orgresearchgate.net This chelation locks the dihedral angle between the carbonyl group and the α-stereocenter, creating a rigid, planar five-membered ring structure in the transition state. This conformational rigidity dramatically enhances the facial selectivity of the nucleophilic attack, as the nucleophile is forced to approach from the least hindered direction. This effect is a cornerstone of asymmetric synthesis, allowing for the predictable and high-fidelity transfer of stereochemical information.

Mechanisms of Stereochemical Induction in Reactions of Chiral Benzyloxy Propanols

The diastereoselectivity observed in reactions of (R)-2,3-bis(benzyloxy)propanal can be rationalized by two primary mechanistic models: the Cram-chelate model and the Felkin-Anh (non-chelate) model. uwindsor.cawordpress.com

Cram-Chelate Model (Chelation Control): This model is invoked when a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present. libretexts.orgwordpress.com The metal ion coordinates simultaneously to the carbonyl oxygen and the Lewis basic oxygen of the α-benzyloxy group. This forms a rigid, five-membered ring that orients the substituents around the α-carbon. The remaining groups on the α-carbon (hydrogen and the β-benzyloxymethyl group) arrange themselves to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the face opposite the sterically most demanding substituent of the remaining groups, leading to a highly predictable diastereomeric product, typically the syn isomer.

Felkin-Anh Model (Non-Chelation Control): This model applies in the absence of a strongly chelating metal, for instance, in reactions with organolithium reagents or when non-chelating Lewis acids like BF₃ are used. rsc.orgwordpress.com The model predicts the conformation of the aldehyde before attack. To minimize steric strain, the largest group attached to the α-chiral center (in this case, the CH₂OBn group) orients itself perpendicular (anti-periplanar) to the carbonyl bond. The nucleophile then approaches the carbonyl carbon at the Bürgi-Dunitz angle (~107°), avoiding the large group and preferentially attacking from the side of the smallest substituent (hydrogen). uwindsor.ca This pathway generally leads to the formation of the anti diastereomer.

The ability to switch between these two mechanistic pathways by simply changing the Lewis acid or the metal counterion of the nucleophile makes (R)-2,3-bis(benzyloxy)propanal a versatile and powerful chiral synthon.

Chemical Reactivity and Functional Group Interconversions of R 2,3 Bis Benzyloxy Propan 1 Ol

Transformations of the Primary Hydroxyl Group

The primary hydroxyl group in (R)-2,3-bis(benzyloxy)propan-1-ol is a key site for functional group interconversions, enabling its elaboration into a variety of other functional groups.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uklibretexts.orgnagwa.com

Oxidation to Aldehydes: Milder oxidizing agents are employed to stop the oxidation at the aldehyde stage. libretexts.orgnagwa.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. libretexts.org These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. The aldehyde product, (R)-2,3-bis(benzyloxy)propanal, is a valuable intermediate for further carbon-carbon bond-forming reactions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents and more vigorous conditions are required to convert the primary alcohol to a carboxylic acid. chemguide.co.uk Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid. The reaction often involves heating under reflux to ensure complete conversion of the intermediate aldehyde to the carboxylic acid, (R)-2,3-bis(benzyloxy)propanoic acid. chemguide.co.uk A two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) has also been shown to be effective for oxidizing primary alcohols to carboxylic acids, particularly for substrates with hydrophobic protecting groups. nih.gov

Table 1: Oxidation Reactions of the Primary Hydroxyl Group

| Product | Reagents | Conditions |

|---|---|---|

| (R)-2,3-bis(benzyloxy)propanal | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| (R)-2,3-bis(benzyloxy)propanoic acid | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Acidic conditions, Heat (reflux) |

| (R)-2,3-bis(benzyloxy)propanoic acid | TEMPO/NaOCl, then NaClO₂ | Biphasic solvent system |

Nucleophilic Substitution Reactions

The primary hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C1 position. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) will form the corresponding tosylate. This tosylated intermediate can then react with various nucleophiles, such as azides, cyanides, or halides, to introduce new functionalities into the molecule.

Esterification and Etherification

The primary hydroxyl group readily undergoes esterification and etherification reactions.

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding ester. This reaction is often used to introduce specific ester functionalities or to protect the hydroxyl group with a different protecting group.

Etherification: The Williamson ether synthesis can be employed to form new ether linkages. organic-chemistry.org This involves deprotonating the primary alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. organic-chemistry.org This method allows for the introduction of a variety of alkyl or aryl groups at the C1 oxygen. More recent methods have also explored iron-catalyzed etherification of benzylic alcohols. acs.org

Selective Deprotection Strategies for Benzyloxy Groups

The two benzyloxy groups in this compound serve as protecting groups for the C2 and C3 hydroxyls. Their removal is a critical step in many synthetic sequences to liberate the free diol.

Hydrogenolysis and Catalytic Transfer Hydrogenation

The most common and generally mildest method for the cleavage of benzyl (B1604629) ethers is catalytic hydrogenolysis. organic-chemistry.org

Hydrogenolysis: This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The benzyl groups are cleaved to yield toluene (B28343) and the free diol, (R)-glycerol. This method is highly efficient and clean, with the only by-product being toluene, which is easily removed.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.org In this method, a hydrogen donor molecule, such as 1,4-cyclohexadiene, formic acid, or isopropanol (B130326), is used in conjunction with the palladium catalyst. organic-chemistry.orgresearchgate.netnih.gov This technique can be advantageous when handling gaseous hydrogen is inconvenient or when other functional groups in the molecule are sensitive to reduction by H₂ under standard hydrogenolysis conditions. For instance, 2-propanol has been shown to be an effective hydrogen donor in the presence of palladium on carbon for the selective removal of O-benzyl groups. researchgate.net

Table 2: Deprotection of Benzyloxy Groups via Hydrogenolysis

| Method | Reagents | By-product |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Toluene |

| Catalytic Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Benzene (B151609), Toluene |

| Catalytic Transfer Hydrogenation | Formic acid, Pd/C | CO₂, Toluene |

| Catalytic Transfer Hydrogenation | 2-Propanol, Pd/C | Acetone, Toluene |

Acid-Mediated Cleavage

While less common due to the potential for side reactions with acid-sensitive substrates, strong acids can also be used to cleave benzyl ethers. organic-chemistry.org Reagents such as boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382) can effect the debenzylation. organic-chemistry.org This method is typically reserved for substrates that are incompatible with catalytic hydrogenation. The harsh conditions can sometimes lead to lower yields and the formation of undesired by-products.

Derivatization for Extended Chemical Scaffolds

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of more complex molecules through various derivatization strategies. The primary hydroxyl group is a key functional handle that can be readily modified to facilitate the formation of new cyclic structures or to enable the extension of the carbon chain. These transformations are crucial in the construction of diverse molecular architectures, including those found in biologically active compounds and advanced materials.

Formation of Cyclic Structures

The strategic conversion of the terminal hydroxyl group in this compound into a suitable leaving group is a common and effective strategy to initiate intramolecular cyclization, leading to the formation of chiral cyclic ethers. This transformation is of significant interest as the resulting heterocyclic frameworks are prevalent in a wide array of natural products and pharmacologically active molecules.

A primary method to achieve this is through the tosylation of the primary alcohol. The resulting tosylate, (R)-2,3-bis(benzyloxy)propyl p-toluenesulfonate, possesses an excellent leaving group that is susceptible to intramolecular nucleophilic attack by one of the benzyloxy groups, although this specific cyclization is not extensively documented. A more common approach involves the debenzylation of one of the ether groups to reveal a free hydroxyl group, which can then act as an internal nucleophile.

For instance, selective debenzylation at the C2 or C3 position, followed by activation of the C1 hydroxyl (e.g., as a tosylate or mesylate), would create a diol-like precursor poised for cyclization. Intramolecular Williamson ether synthesis, under basic conditions, would then lead to the formation of chiral substituted tetrahydrofuran (B95107) or oxetane (B1205548) rings, depending on which benzyloxy group was cleaved. While specific examples starting directly from this compound are not prevalent in the readily available literature, the principles are well-established in synthetic organic chemistry.

A representative, albeit analogous, transformation involves the synthesis of 1-(2-Benzyloxy-3-octadecyloxy)propyl tosylate. In this synthesis, the starting alcohol is treated with tosyl chloride in the presence of triethylamine (B128534) to yield the corresponding tosylate in high yield (83%). prepchem.com This demonstrates the feasibility of activating the primary hydroxyl group for subsequent nucleophilic substitution, a key step that would precede intramolecular cyclization.

Table 1: Representative Tosylation of a Substituted Propanol (B110389)

| Starting Material | Reagents | Product | Yield | Reference |

| 1-(2-benzyloxy-3-octadecyloxy)propanol | p-Toluenesulfonyl chloride, Triethylamine | 1-(2-Benzyloxy-3-octadecyloxy)propyl tosylate | 83% | prepchem.com |

Chain Elongation Reactions

The carbon backbone of this compound can be extended through a variety of established synthetic methodologies, thereby providing access to more elaborate chiral building blocks. These chain elongation reactions typically involve the initial oxidation of the primary alcohol to an aldehyde, which then serves as an electrophilic partner in subsequent carbon-carbon bond-forming reactions.

One of the most powerful and widely used methods for chain elongation is the Wittig reaction. The aldehyde derived from this compound, namely (R)-2,3-bis(benzyloxy)propanal, can react with a range of phosphorus ylides to generate alkenes with a high degree of stereochemical control at the newly formed double bond. The geometry of the resulting alkene is largely dependent on the nature of the ylide used. orgsyn.orgchemicalbook.comresearchgate.net

While direct examples of Wittig reactions on (R)-2,3-bis(benzyloxy)propanal are not extensively reported, the olefination of the structurally similar (-)-(S)-2-(benzyloxy)propanal provides a strong precedent. In a documented procedure, (-)-(S)-2-(benzyloxy)propanal undergoes a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, with diethyl [(phenylsulfonyl)methyl]phosphonate to yield (-)-(E,S)-3-(benzyloxy)-1-butenyl phenyl sulfone. orgsyn.org This reaction demonstrates the successful application of a stabilized phosphonate (B1237965) to achieve a highly E-selective olefination.

Another fundamental approach to chain elongation is the Williamson ether synthesis. researchgate.netchemicalbook.com The alkoxide, generated from this compound by treatment with a strong base such as sodium hydride, can act as a nucleophile and displace a halide from an alkyl halide in an SN2 reaction. This reaction would result in the formation of a new ether linkage, effectively extending the carbon chain. The choice of the alkyl halide determines the nature of the appended group.

Table 2: Representative Horner-Wadsworth-Emmons Reaction on a Chiral Aldehyde

| Aldehyde | Reagent | Product | Stereoselectivity | Reference |

| (-)-(S)-2-(Benzyloxy)propanal | Diethyl [(phenylsulfonyl)methyl]phosphonate, n-Butyllithium | (-)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone | High (E)-selectivity | orgsyn.org |

Role As a Chiral Building Block and Auxiliary in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

The utility of (R)-2,3-bis(benzyloxy)propan-1-ol as a chiral starting material is evident in the total synthesis of various natural products, particularly those containing a glycerol-derived stereocenter.

A key application of this compound is in the synthesis of complex lipids where the stereochemistry of the glycerol (B35011) moiety is crucial for their biological activity. This includes the synthesis of ether lipids and their analogues, such as the potent inflammatory mediator, Platelet-Activating Factor (PAF). rsc.orgwikipedia.orgnih.gov The defined stereochemistry at the C2 position of this compound allows for the controlled introduction of this chiral center into the target molecule.

For instance, in the synthesis of ether lipid analogues, the primary alcohol of this compound can be functionalized, for example, by conversion to a leaving group, to allow for the introduction of various lipophilic chains at the sn-1 position of the glycerol backbone. The protected hydroxyl groups at the sn-2 and sn-3 positions can then be deprotected and further modified to install the desired head group, such as a phosphocholine (B91661) moiety, to complete the synthesis of the target lipid. rsc.orgwikipedia.orgnih.gov

The synthesis of PAF analogues, which are important for studying their biological roles and developing potential therapeutics, often utilizes chiral glycerol derivatives. nih.govresearchgate.netnih.govusm.edu The stereospecificity of these syntheses is critical, as the biological activity of PAF is highly dependent on the stereochemistry of the glycerol backbone.

A summary of representative transformations starting from this compound for the installation of glycerol-derived stereocenters is presented below:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. Activation of primary alcohol (e.g., tosylation) 2. Nucleophilic substitution with an alkyl chain 3. Deprotection of benzyl (B1604629) ethers 4. Phosphorylation and head group installation | Chiral ether lipids and analogues | Installation of sn-glycerol stereocenter |

| This compound | Oxidation of the primary alcohol to an aldehyde | (R)-2,3-bis(benzyloxy)propanal | Precursor for further C-C bond formation |

While this compound is a versatile chiral building block, its direct application as a precursor for the main chain of polyketide or carbohydrate analogues is not extensively documented in readily available scientific literature. The synthesis of polyketides typically involves the iterative condensation of short-chain carboxylic acid derivatives, nih.gov and the construction of carbohydrate analogues often starts from sugar-based precursors. Although the aldehyde derivative, (R)-2,3-bis(benzyloxy)propanal, could theoretically participate in reactions relevant to polyketide synthesis, such as aldol (B89426) additions, specific examples of its incorporation into the backbone of polyketide natural products are not prominently reported. Similarly, while glycerol is a polyol, its use as a direct precursor for complex carbohydrate analogues via this specific protected form is not a common strategy.

Utility in Oligosaccharide Synthesis and Glycosylation Strategies

The application of this compound in oligosaccharide synthesis and glycosylation strategies is not a primary focus in the existing chemical literature.

In a glycosylation reaction, a glycosyl acceptor is a molecule with a free hydroxyl group that attacks the anomeric center of a glycosyl donor to form a glycosidic bond. While this compound possesses a free primary hydroxyl group, making it a potential glycosyl acceptor, its use in this specific capacity for the synthesis of complex oligosaccharides is not widely reported. nih.gov Glycosylation reactions often employ more complex, sugar-based acceptors to build up oligosaccharide chains.

Consistent with the limited information on its use as a glycosyl acceptor, the incorporation of this compound into complex oligosaccharide chains is not a well-documented application. The synthesis of complex oligosaccharides is a specialized field that typically relies on the coupling of various monosaccharide building blocks.

Development and Application as a Chiral Auxiliary or Ligand

The chiral nature of this compound makes it a candidate for development as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org

While the concept of using chiral benzyl groups as auxiliaries has been explored, researchgate.net and numerous chiral ligands for asymmetric catalysis have been developed from various chiral sources, rsc.orgmdpi.comresearchgate.netnih.govresearchgate.net specific and widely adopted applications of this compound itself as a chiral auxiliary or in the synthesis of a named, privileged chiral ligand are not extensively detailed in the literature. The development of new chiral ligands is an active area of research, and the utility of this compound as a scaffold for such ligands remains a potential area for exploration.

The table below summarizes the potential of this compound in this context, based on general principles of asymmetric synthesis.

| Application | General Transformation | Potential Outcome |

| Chiral Auxiliary | Attachment to a prochiral substrate, followed by a diastereoselective reaction | High diastereomeric excess in the product |

| Chiral Ligand Precursor | Modification to incorporate coordinating atoms (e.g., P, N, O) | Formation of a chiral ligand for metal-catalyzed asymmetric reactions |

Design Principles for this compound Derived Auxiliaries

The design of an effective chiral auxiliary hinges on several key principles. The auxiliary must be easily and economically prepared in high enantiopurity. It should be straightforward to attach to the substrate and, crucially, must be removable under mild conditions without compromising the stereochemical integrity of the newly formed chiral center. Furthermore, the auxiliary should impart a high degree of facial selectivity in the reaction, leading to a high diastereomeric excess of the product.

For auxiliaries derived from this compound, the C2 symmetry imparted by the two benzyloxy groups is a significant design feature. This symmetry can simplify the analysis of the transition state and often leads to higher enantioselectivities. The steric bulk of the benzyl groups is another critical factor. These groups can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. The conformational rigidity of the auxiliary-substrate conjugate is also paramount; a well-defined and rigid transition state is essential for effective stereochemical communication.

Ligand Design for Asymmetric Catalysis

The C2-symmetric backbone of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By modifying the primary alcohol, a variety of coordinating groups can be introduced to create bidentate or tridentate ligands. For instance, conversion of the alcohol to a phosphine, an oxazoline, or a pyridine (B92270) group can generate ligands capable of coordinating to a range of transition metals.

The design of such ligands focuses on creating a well-defined chiral pocket around the metal center. The benzyloxy groups play a crucial role in establishing this chiral environment. The steric and electronic properties of these groups influence the geometry of the metal complex and, consequently, the enantioselectivity of the catalyzed reaction. The flexibility of the propanol (B110389) backbone allows for some conformational tuning, which can be optimized to achieve high levels of stereocontrol for a specific transformation.

While specific examples of ligands derived directly and solely from this compound are not extensively documented in readily available literature, the principles of ligand design using similar C2-symmetric diols are well-established. The performance of such ligands is highly dependent on the specific reaction, the metal used, and the reaction conditions.

Evaluation of Stereocontrol in Auxiliary-Mediated Reactions

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High stereocontrol implies that the auxiliary has successfully directed the reaction to form predominantly one stereoisomer. The evaluation of stereocontrol is typically carried out using techniques such as chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

In the context of auxiliaries derived from this compound, the degree of stereocontrol would be influenced by several factors. The nature of the substrate and the reagent, the reaction temperature, the solvent, and the presence of any additives can all impact the diastereoselectivity. For instance, lower reaction temperatures often lead to higher stereoselectivities due to the increased influence of small energy differences in the transition states.

To illustrate the evaluation of stereocontrol, consider a hypothetical aldol reaction where an enolate is attached to an auxiliary derived from this compound. The diastereomeric ratio of the resulting aldol adducts would be determined to assess the auxiliary's performance.

Table 1: Hypothetical Evaluation of Stereocontrol in an Auxiliary-Mediated Aldol Reaction

| Entry | Aldehyde | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Benzaldehyde | LDA | -78 | 95:5 |

| 2 | Isobutyraldehyde | LHMDS | -78 | 90:10 |

| 3 | Benzaldehyde | LDA | 0 | 70:30 |

This table is a hypothetical representation to illustrate the concept and does not represent actual experimental data.

The data in such a table would allow chemists to optimize reaction conditions to maximize the formation of the desired stereoisomer. The successful removal of the auxiliary and the determination of the enantiomeric excess of the final product would complete the evaluation of the auxiliary's utility.

Advanced Spectroscopic Analysis for Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For (R)-2,3-bis(benzyloxy)propan-1-ol, ¹H and ¹³C NMR are fundamental for structural verification, while two-dimensional techniques are crucial for assigning specific signals and confirming the stereochemistry.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the two benzyl (B1604629) groups typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (Ph-CH ₂-O) often present as an AB quartet between δ 4.50 and 4.70 ppm due to their diastereotopic nature. The protons of the propanol (B110389) backbone resonate in the upfield region, generally between δ 3.40 and 3.80 ppm. The hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.2-7.4 | m | - |

| Benzylic-H (C₆H₅CH ₂) | 4.50-4.70 | ABq | 12.1 |

| Propanol Backbone-H | 3.40-3.80 | m | - |

| Hydroxyl-H | Variable | br s | - |

m = multiplet, ABq = AB quartet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the benzyl groups show signals in the downfield region, typically between δ 127 and 138 ppm. The benzylic carbons (Ph-C H₂-O) and the carbons of the propanol backbone resonate in the range of δ 60-80 ppm.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic-C (Quaternary) | ~138 |

| Aromatic-C (CH) | ~127-128 |

| Propanol C2 | ~79-80 |

| Benzylic-C (C₆H₅C H₂) | ~73 |

| Propanol C3 | ~71-72 |

| Propanol C1 | ~62-63 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment. It detects through-space interactions between protons that are close to each other, providing evidence for the relative configuration of the stereocenters.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of this compound, confirming its molecular formula as C₁₇H₂₀O₃.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, this compound readily forms adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). The observation of these adducts in the mass spectrum further confirms the molecular weight of the compound. For instance, the [M+Na]⁺ ion for C₁₇H₂₀O₃ is expected at an m/z of approximately 295.13.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure.

The most prominent feature in the IR spectrum of an alcohol is the broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3500-3200 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. docbrown.info For this compound, this significant O-H stretching band is a clear indicator of the presence of the primary alcohol functional group.

Other key absorptions include:

C-H Stretching: Vibrations for the aromatic C-H bonds of the benzyl groups and the aliphatic C-H bonds of the propanol backbone are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C-O Stretching: The stretching vibrations for the ether (C-O-C) and alcohol (C-O) bonds are typically found in the fingerprint region, between 1300 and 1000 cm⁻¹. Specifically for propan-1-ol, C-O stretching absorptions are noted around 1070-1350 cm⁻¹. docbrown.info

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings of the benzyl groups appear in the 1600-1450 cm⁻¹ region.

The entire IR spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern of absorptions that is specific to the molecule of this compound, allowing for its definitive identification. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching (broad) | 3500 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether/Alcohol C-O | Stretching | 1300 - 1000 |

Chiroptical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial to ensure the stereochemical purity of a chiral compound. Several chiroptical methods are employed for this purpose.

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. sigmaaldrich.com The direction and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, a specific rotation value of [α]D²⁰ = -18.1 (c = 0.1 in CHCl₃) has been reported, confirming its (R)-configuration. The measurement of the optical rotation of a sample and its comparison to the known value for the pure enantiomer allows for the calculation of its optical purity, which is often directly correlated with the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative amounts. sigmaaldrich.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.govresearchgate.net The separation mechanism typically involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. The development of a reliable chiral HPLC method is essential for quality control in the synthesis of enantiomerically pure intermediates. nih.govnih.gov

Gas Chromatography (GC) with a chiral stationary phase is another effective method for the enantiomeric separation of volatile chiral compounds. sci-hub.senih.gov Similar to chiral HPLC, the separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which is typically a cyclodextrin (B1172386) derivative or a chiral polymer coated onto the inside of the capillary column. sci-hub.senih.gov

For the analysis of this compound, the alcohol functional group may require derivatization to increase its volatility and improve the separation. The choice of the appropriate chiral column and GC conditions, such as temperature programming and carrier gas flow rate, is critical for achieving baseline separation of the enantiomers and accurate determination of the enantiomeric excess. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline chiral molecule. researchgate.netresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk The spatial arrangement of the atoms within the crystal lattice can be determined from the diffraction data, providing an unambiguous three-dimensional structure of the molecule. ed.ac.uk

For chiral molecules, the phenomenon of anomalous dispersion (or resonant scattering) allows for the determination of the absolute configuration. researchgate.netthieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number, leading to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). researchgate.net By carefully analyzing these differences, the true, absolute arrangement of the atoms in space can be established. researchgate.netresearchgate.net While challenging for molecules containing only light atoms (C, H, O), modern techniques have improved the reliability of this method for such compounds. researchgate.neted.ac.uk The successful growth of a high-quality single crystal of this compound or a suitable derivative is a prerequisite for this analysis. researchgate.net

Table 2: Summary of Analytical Techniques

| Technique | Purpose | Key Information Obtained |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of O-H, C-H (aliphatic/aromatic), C-O, and C=C bonds |

| Optical Rotation | Determination of optical purity | Specific rotation value, confirmation of enantiomeric identity |

| Chiral HPLC | Enantiomeric excess determination | Separation and quantification of enantiomers |

| Chiral GC | Enantiomeric excess determination | Separation and quantification of volatile (or derivatized) enantiomers |

| X-ray Crystallography | Absolute configuration determination | Unambiguous 3D molecular structure and stereochemistry |

Computational Chemistry and Theoretical Studies of R 2,3 Bis Benzyloxy Propan 1 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the study of electronic structures of molecules. Its balance of accuracy and computational cost makes it an ideal choice for investigating molecules of moderate size, such as (R)-2,3-bis(benzyloxy)propan-1-ol.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which possesses several rotatable single bonds, a thorough conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify its various stable conformers and their relative energies.

The conformational landscape of this compound is primarily dictated by the rotation around the C-C and C-O single bonds of the propanol (B110389) backbone and the benzyloxy side chains. It is anticipated that the most stable conformers will be those that minimize steric hindrance between the bulky benzyl (B1604629) groups and the hydroxyl group, while also allowing for potential intramolecular hydrogen bonding between the hydroxyl proton and one of the ether oxygen atoms.

A systematic conformational search followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) would yield the structures of various low-energy conformers. The relative energies of these conformers could then be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O-C1-C2-O) | Dihedral Angle (C1-C2-C3-O) | Relative Energy (kcal/mol) |

| A | g- | a | 0.00 |

| B | g+ | g- | 1.25 |

| C | a | g+ | 2.50 |

| D | g- | g- | 3.10 |

| Note: This table is a hypothetical representation of potential results from a DFT conformational analysis and is for illustrative purposes only. The dihedral angle notations (g: gauche, a: anti) describe the relative positions of the substituents. |

Once the optimized geometries of the stable conformers are obtained, DFT can be employed to predict various spectroscopic properties. Of particular importance is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra.

These theoretical predictions are invaluable for several reasons. They can aid in the assignment of experimental NMR spectra, help to distinguish between different isomers or conformers, and provide a means to validate the computed structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework for this purpose. The accuracy of the predicted shifts can be further improved by considering the effects of the solvent, often through the use of a polarizable continuum model (PCM).

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1a | 3.65 | 3.68 |

| H1b | 3.58 | 3.61 |

| H2 | 3.95 | 3.99 |

| H3 | 3.72 | 3.75 |

| -OH | 2.50 | 2.55 |

| Ar-H | 7.20-7.40 | 7.25-7.45 |

| Note: This table is a hypothetical representation. The accuracy of the prediction depends on the level of theory and the experimental conditions. |

Analysis of Electronic Properties

Beyond structural and spectroscopic information, computational chemistry provides profound insights into the electronic nature of a molecule, which is fundamental to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound are critical determinants of its chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). A DFT calculation would reveal that the HOMO is likely localized on the oxygen atoms of the hydroxyl and ether groups, as well as the π-systems of the benzene (B151609) rings. The LUMO, conversely, would be expected to be distributed over the aromatic rings and the C-O antibonding orbitals. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: This table contains hypothetical values for illustrative purposes. |

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

For this compound, an MEP map would show regions of negative potential (typically colored red) around the oxygen atoms of the hydroxyl and ether functionalities, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be observed around the hydrogen atoms, particularly the hydroxyl proton, highlighting their electrophilic character. The aromatic rings would exhibit a more complex potential, with negative potential above and below the plane of the rings due to the π-electrons. This visual representation is invaluable for predicting how the molecule will interact with other reagents.

To quantify the reactivity of this compound more rigorously, a set of global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals. These descriptors, derived from conceptual DFT, provide a numerical basis for understanding the molecule's chemical potential, hardness, and electrophilicity.

Chemical Potential (μ): Related to the escaping tendency of an electron from the system. It can be approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).

These calculated descriptors would provide a quantitative measure of the reactivity of this compound, allowing for comparisons with other molecules and aiding in the prediction of its chemical behavior in various reaction environments.

Table 4: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.65 |

| Chemical Hardness (η) | 5.70 |

| Global Electrophilicity Index (ω) | 1.17 |

| Note: This table presents hypothetical values based on the FMO energies in Table 3. |

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Computational methods are invaluable for dissecting these interactions, providing insights into crystal stability and polymorphism. For chiral molecules like this compound, understanding the crystal packing is crucial for controlling solid-state properties.

Hirshfeld Surface Analysis (HSA) is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, where the surface is defined as the region where the contribution from a given molecule equals the contribution from all its neighbors. mdpi.com This method allows for a detailed investigation of close intermolecular contacts.

The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). Red spots on a dnorm-mapped surface highlight intermolecular contacts that are shorter than the van der Waals radii, indicating significant interactions like hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com

For this compound, one would expect the primary hydroxyl group to be a significant hydrogen-bond donor, leading to prominent, sharp spikes in the O···H region of the fingerprint plot. The numerous hydrogen atoms on the benzyl groups and the propanol backbone would result in a large, diffuse region corresponding to H···H contacts. nih.govnih.gov The aromatic rings would also contribute to C···H/H···C and potentially C···C stacking interactions.

Table 1: Typical Contributions of Intermolecular Contacts to the Hirshfeld Surface for Compounds with Benzyloxy Groups.

| Interaction Type | Typical Contribution (%) | Key Molecular Features Involved |

| H···H | 40 - 65% | Benzyl and alkyl hydrogen atoms. nih.govnih.govnih.gov |

| C···H / H···C | 25 - 45% | Aromatic rings and alkyl chains. nih.govnih.gov |

| O···H / H···O | 5 - 15% | Hydroxyl groups, ether linkages. nih.govnih.gov |

| C···C | < 2% | π-π stacking of aromatic rings. nih.gov |

| O···C / C···O | < 2% | Ether and hydroxyl oxygen atoms. nih.gov |

This table presents typical percentage contributions derived from published studies on compounds containing benzyloxy groups and may be used to anticipate the interaction landscape of this compound.

While Hirshfeld surface analysis identifies the types and geometry of intermolecular contacts, energy framework calculations quantify the energetic significance of these interactions. This method, often used in conjunction with HSA, involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically computed using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

The total interaction energy is dissected into four components: electrostatic, polarization, dispersion, and exchange-repulsion. These components are then visualized as a framework of cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction. This provides an intuitive and quantitative picture of the crystal's energetic architecture.

Computational Investigations of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a cornerstone for elucidating the mechanisms of chemical reactions. whiterose.ac.uk For a chiral building block like this compound, theoretical studies can predict reactivity, map potential energy surfaces, and characterize the structures of transient intermediates and transition states (TS).

Studies on the parent molecule, glycerol (B35011), provide a foundational understanding of the reaction pathways relevant to its protected derivatives. For example, DFT calculations have been used to investigate the oligomerization of glycerol, identifying the most stable isomers and the thermodynamics of the dehydration reactions. Such studies typically involve locating the transition state for each elementary step and calculating the activation energy barrier. This information is critical for understanding reaction kinetics and selectivity.

Computational investigations into the decomposition of glycerol on transition metal surfaces have also been performed using DFT. rsc.org These studies calculate adsorption energies and map out the free energy diagrams for various reaction pathways, such as dehydrogenation, C-C bond scission, and C-O bond scission, providing insights into catalytic processes. rsc.org

In the context of reactions involving this compound, computational studies can address several key aspects:

Regioselectivity: In reactions involving the free hydroxyl group, such as esterification or etherification, calculations can determine the activation barriers for reaction at different sites, explaining why one product is formed preferentially.

Stereoselectivity: For reactions that generate new chiral centers, TS modeling can explain the origin of asymmetric induction. By comparing the energies of diastereomeric transition states, chemists can predict and rationalize the stereochemical outcome of a reaction.

Catalyst-Substrate Interactions: When a catalyst is used, computational models can detail the binding of this compound to the catalyst's active site. This is particularly relevant in asymmetric catalysis, where understanding the non-covalent interactions within the catalyst-substrate complex is key to explaining enantioselectivity. mdpi.com

Table 2: Illustrative Data from a Hypothetical DFT Study on the O-alkylation of this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants + Base | 0.0 | - |

| 2 | Deprotonation TS | +12.5 | O-H bond: 1.35 Å; H-Base bond: 1.20 Å |

| 3 | Alkoxide Intermediate | -5.2 | - |

| 4 | SN2 Transition State | +20.8 | C-O bond (forming): 2.10 Å; C-Leaving Group bond (breaking): 2.25 Å |

| 5 | Products | -15.7 | - |

This table is a hypothetical representation of data that could be generated from a DFT study to map the potential energy surface of a reaction involving this compound. The values are illustrative.

By combining these theoretical approaches, researchers can build a comprehensive, atom-level understanding of the chemical behavior of this compound, from its solid-state packing to its reactivity in solution, guiding its application in complex organic synthesis.

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Stereocontrol Strategies

The synthesis of (R)-2,3-bis(benzyloxy)propan-1-ol has been approached through several strategic routes, each offering distinct advantages in terms of efficiency and stereochemical control.

A prevalent method involves the sequential benzylation of a chiral diol precursor, (R)-3-(benzyloxy)propane-1,2-diol. This approach allows for regioselective alkylation of the hydroxyl groups. Another notable strategy employs a benzyl (B1604629) acetal (B89532) intermediate. In this route, ethyl 2,3-diethoxypropanoate is reacted with benzyl alcohol in the presence of an acid catalyst, followed by reduction with a hydride reagent to yield the target alcohol.

A third key strategy focuses on the selective deprotection of a fully benzylated precursor, (R)-1,2,3-tris(benzyloxy)propane. Through catalytic hydrogenolysis using palladium hydroxide (B78521) on carbon, the primary benzyl ether at the 1-position is preferentially cleaved, demonstrating high regioselectivity.

The chirality of this compound makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to favor the formation of a specific enantiomer. This is of paramount importance in the synthesis of pharmaceuticals, where a particular enantiomer often dictates therapeutic efficacy.

Emerging Applications in Advanced Organic Synthesis

The utility of this compound extends to its role as a precursor for a variety of chiral ligands and complex molecules. It is a key intermediate in the preparation of chiral phosphoramidites, which are crucial ligands in asymmetric catalysis. Furthermore, its structural motif is incorporated into the synthesis of nucleoside derivatives and other biologically active compounds.

The primary alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a diverse array of chiral building blocks. For instance, proline-catalyzed asymmetric α-aminooxylation of the derived aldehyde has been employed as a key step in the enantioselective synthesis of chiral morpholine (B109124) derivatives. researchgate.net

Unexplored Reactivity and Derivatization Pathways

While the fundamental reactivity of the hydroxyl and protected hydroxyl groups of this compound is well-established, there remain avenues for exploring novel transformations. The selective activation and functionalization of the C-H bonds within the benzyl protecting groups could lead to new derivatization strategies. Furthermore, the development of methods for the regioselective opening of the glycerol (B35011) backbone under mild conditions would provide access to a new range of chiral synthons.

The derivatization of the primary alcohol into various functional groups beyond simple oxidation is an area ripe for exploration. For example, conversion to azides, alkynes, or other functionalities compatible with click chemistry could significantly broaden the applications of this chiral building block in bioconjugation and materials science.

Potential for Integration with Novel Catalytic Systems

The integration of this compound and its derivatives with emerging catalytic technologies holds significant promise. For instance, the use of biocatalysts, such as lipases, for the kinetic resolution of related racemic precursors has been demonstrated to be an effective strategy for accessing enantiomerically pure compounds. nih.gov The application of such enzymatic methods to the synthesis or derivatization of this compound could offer more sustainable and efficient routes.

Furthermore, the development of novel metal-catalyzed reactions for the stereoselective functionalization of this chiral alcohol could lead to more direct and atom-economical synthetic pathways. For example, catalytic systems that enable the direct and enantioselective introduction of functionalities without the need for pre-installed protecting groups would represent a significant advancement.

Future Prospects for Multi-Gram Scale Synthesis and Industrial Application (academic perspective only)

From an academic standpoint, the development of robust and scalable syntheses of this compound is crucial for its broader application in research. While several synthetic routes exist, optimizing these for multi-gram or even kilogram-scale production presents ongoing challenges related to reagent costs, reaction conditions, and purification methods.

Future research in this area could focus on the development of continuous flow processes for the synthesis of this compound. Flow chemistry offers potential advantages in terms of safety, scalability, and process control. Additionally, the exploration of more environmentally benign solvents and reagents will be critical for developing sustainable synthetic methodologies. The continued demand for enantiomerically pure building blocks in academic research will undoubtedly drive further innovation in the synthesis and application of this versatile chiral alcohol.

Q & A

Q. What are the key synthetic routes for preparing (R)-2,3-bis(benzyloxy)propan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis often involves stereoselective protection of diols. For example, benzylation of a chiral glycerol derivative using benzyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions can yield the target compound. A critical step is controlling the stereochemistry during protection; chiral auxiliaries or catalysts (e.g., Sharpless conditions) may be employed. Post-synthesis, enantiomeric purity should be confirmed via chiral HPLC or polarimetry. Refer to NMR data (e.g., ¹H and ¹³C shifts) for structural validation, as demonstrated in similar bis(benzyloxy) compounds .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Key signals include benzylic protons (δ 4.5–4.7 ppm as AB quartets) and hydroxyl protons (δ 1.5–2.5 ppm, broad). For stereochemical confirmation, NOESY or COSY experiments are essential .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+Na]⁺ expected at m/z 329.16 for C₁₇H₂₀O₃) .

- Polarimetry : Specific rotation values ([α]ᴅ) should align with literature data for the (R)-enantiomer .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to minimize oxidation. Benzyl ethers are sensitive to acidic/basic hydrolysis and light; amber glassware is recommended. Regular purity checks via TLC (hexane:EtOAc, 7:3) are advised .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-benzylation or racemization) be mitigated during synthesis?